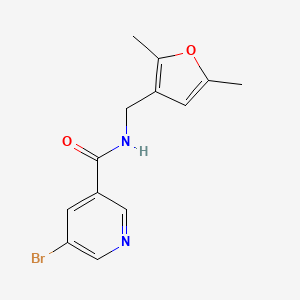

![molecular formula C14H10N4O4 B2821262 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione CAS No. 324580-27-0](/img/structure/B2821262.png)

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Anticonvulsant Activities

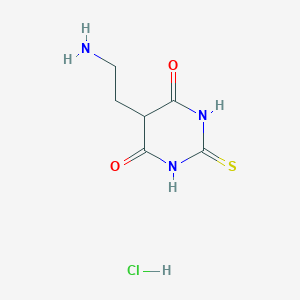

A study by Sharma et al. (2016) highlights the synthesis of functionalized 5-(isoindole-1,3-dione) pyrimidinones, which includes compounds related to 5-Nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione. These compounds have been tested for their anticonvulsant activities using in vivo methods like MES and PTZ tests. Notably, a derivative of this compound class showed significant anticonvulsant activity at a specific test dose (Sharma, Gawande, Mohan, & Goel, 2016).

Chromogenic Receptors for Ions

Bhattacharyya et al. (2017) reported a novel compound synthesized by condensation involving a similar structural moiety, which serves as a dual signaling chromogenic receptor for F-/AcO- and Al3+ ions. The compound's chromogenic response is reversible, indicating its potential in constructing reversible paper strips for detecting these ions (Bhattacharyya, Ghosh, Makhal, & Guchhait, 2017).

Antiviral Action

A study from 1979 by Garcia-Gancedo et al. explored derivatives of benzo[de]isoquinoline-diones, closely related to the compound . These derivatives demonstrated inhibitory activity against herpes simplex and vaccinia viruses in cell cultures, suggesting their potential antiviral applications (GARCIA-GANCEDO, Gil, Roldan, Pérez, & Vilas, 1979).

Corrosion Inhibition

A 2014 study by Ansari, Quraishi, and Singh investigated Schiff’s bases with structural similarity, which acted as corrosion inhibitors for mild steel in hydrochloric acid solution. This indicates the potential application of similar compounds in the field of material science and corrosion prevention (Ansari, Quraishi, & Singh, 2014).

Polymerisation Processes

Smith and Tighe (1981) studied the polymerisation process involving similar structural compounds. This research provides insights into the use of such compounds in polymer science, particularly in the formation of poly-α-esters with potential applications in various industrial and medical fields (Smith & Tighe, 1981).

Mecanismo De Acción

Target of Action

Isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d2 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline-1,3-dione derivatives have been suggested to interact with the main amino acid residues at the allosteric binding site of the dopamine receptor d2 .

Biochemical Pathways

Given the potential modulation of the dopamine receptor d2, it can be inferred that the compound may influence dopaminergic signaling pathways .

Result of Action

Action Environment

The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline-1,3-dione derivatives has been underscored .

Propiedades

IUPAC Name |

5-nitro-2-[(pyridin-2-ylamino)methyl]isoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4O4/c19-13-10-5-4-9(18(21)22)7-11(10)14(20)17(13)8-16-12-3-1-2-6-15-12/h1-7H,8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJOXZDVXUCYFAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 5-(3-chlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2821179.png)

![N-(2-chlorophenyl)-2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821181.png)

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-one](/img/structure/B2821182.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-2-cyclohexylacetamide](/img/structure/B2821183.png)

![N-(2-(pyridin-4-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2821187.png)